molecular formula C11H15BFNO3 B3161902 (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-35-7

(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B3161902
CAS No.: 874289-35-7
M. Wt: 239.05 g/mol
InChI Key: HDEGOSOYAHBPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a fluorinated aryl boronic acid derivative of significant interest in modern medicinal chemistry and organic synthesis. This compound serves as a versatile building block, primarily valued for its role in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . The presence of the boronic acid functional group makes it a crucial intermediate for constructing complex biaryl structures often found in pharmaceutical agents and advanced materials . In drug discovery, boronic acids are recognized as bioisosteres of carboxylic acids, which can fine-tune the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules . The tert-butylcarbamoyl group adds steric bulk and can influence the compound's binding affinity and metabolic stability. The fluorine atom, an common substituent in drug molecules, can further modulate lipophilicity, electronic properties, and overall bioavailability. Boronic acid-containing compounds, in general, have gained prominence in medicinal chemistry, leading to FDA-approved drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam . This demonstrates the therapeutic potential of this class of molecules. As a research chemical, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is for investigational purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area, in accordance with applicable laboratory safety guidelines.

Properties

IUPAC Name

[4-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEGOSOYAHBPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC(C)(C)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the following steps:

  • Formation of the Phenyl Ring Substituents: : The initial step involves the introduction of the tert-butylcarbamoyl group and the fluorine atom onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as tert-butyl isocyanate and fluorinating agents.

  • Boronic Acid Formation: : The boronic acid group is introduced via a borylation reaction. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide (e.g., bromide or iodide) reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The carbonyl group in the tert-butylcarbamoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of (4-(tert-Butylcarbamoyl)-2-hydroxyphenyl)boronic acid

    Reduction: Formation of (4-(tert-Butylcarbinol)-2-fluorophenyl)boronic acid

    Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and affinity chromatography materials.

Medicine

In medicine, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid has potential applications in drug discovery and development. Its unique structural features make it a candidate for the design of novel therapeutic agents targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its boronic acid functionality provides unique properties such as adhesion and chemical resistance.

Mechanism of Action

The mechanism of action of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of boronate esters. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to the active site of an enzyme and inhibit its activity.

Comparison with Similar Compounds

Positional Isomers

  • (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid (CAS 874219-26-8): The tert-butylcarbamoyl group is at the meta position relative to fluorine. This isomer may exhibit altered electronic and steric properties, affecting reactivity in coupling reactions or target binding .
  • (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-51-7): The carbamoyl group is at the para position relative to fluorine but on a differently numbered phenyl ring. Such variations can influence molecular symmetry and intermolecular interactions .

Substituent Variations

Antifungal and HDAC Inhibition

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent inhibition of fungal histone deacetylase (HDAC) RPD3, with IC₅₀ values comparable to trichostatin A (1 µM vs. 1.5 µM). The tert-butylcarbamoyl analogue may exhibit enhanced target affinity due to increased hydrophobic interactions, though direct data are lacking .
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid showed antiproliferative effects (IC₅₀: 0.2251 µM and 0.1969 µM, respectively). The target compound’s carbamoyl group could modulate cytotoxicity by altering intracellular trafficking or protein binding .

Solubility Challenges

  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid and pyren-1-yl boronic acid precipitated in RPMI culture medium, limiting their in vitro evaluation. The tert-butylcarbamoyl group in the target compound may similarly reduce aqueous solubility, though its larger hydrophobic surface could exacerbate precipitation issues .

Physicochemical Properties

Water/Lipid Solubility

  • The tert-butylcarbamoyl group likely exacerbates this trend .
  • In contrast, methoxyethyl-substituted boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) exhibit better solubility due to polar ether linkages, highlighting the trade-off between hydrophobicity and functional group design .

Biological Activity

(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative notable for its unique structural features, including a tert-butylcarbamoyl group and a fluorine atom on the phenyl ring. Its molecular formula is C11H15BFNO3C_{11}H_{15}BFNO_3 with a molecular weight of 239.05 g/mol. This compound is primarily recognized for its role in organic synthesis and potential applications in medicinal chemistry.

The biological activity of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is largely attributed to its ability to interact with various biomolecules, particularly through the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable candidate for designing enzyme inhibitors and studying protein-ligand interactions.

Applications in Drug Discovery

The compound serves as a building block in the synthesis of complex organic molecules and has potential applications in drug discovery. Its unique features may enhance the potency and selectivity of drug candidates targeting specific receptors or enzymes .

Case Studies

  • Inhibition of Bruton's Tyrosine Kinase (BTK) : A study evaluated compounds containing the boronic acid moiety for their ability to inhibit BTK, an enzyme implicated in various cancers. The findings suggest that modifications to the boronic acid structure can significantly affect inhibitory potency.
  • Enzyme Activity Probes : In biological research, (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid has been utilized as a probe to study enzyme activity and protein-ligand interactions. Its reactivity with nucleophiles during cross-coupling reactions enhances its utility in affinity chromatography and enzyme inhibition assays.

Comparative Analysis

The following table summarizes the structural features and unique aspects of several compounds related to (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid:

Compound NameStructural FeaturesUnique Aspects
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acidSimilar carbamoyl group; different fluorine positionDifferent reactivity profile due to fluorine's position
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acidSimilar structure; different substitution patternPotentially different biological activity
(4-Fluorophenyl)boronic acidNo carbamoyl group; only fluorinated phenylLacks additional functional groups affecting reactivity

Synthesis Methods

The synthesis of (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid typically involves several methods that allow for variations in substituents and functional groups. Common approaches include:

  • Suzuki-Miyaura Coupling : Utilizing the boronic acid functionality to form carbon-carbon bonds.
  • Direct Fluorination : Introducing the fluorine atom at specific positions on the phenyl ring to enhance reactivity .

Q & A

Q. What are the recommended synthetic routes for preparing (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysis. A validated protocol involves:

  • Using tetrakis(triphenylphosphine)palladium(0) as the catalyst.
  • Employing sodium carbonate as a base in a 1,2-dimethoxyethane/water solvent system under reflux (100–110°C) for 2 hours in an inert atmosphere .
  • Purification via column chromatography or recrystallization.
    Optimization Tips:
  • Increase ligand-to-palladium ratios to enhance catalytic activity.
  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are most effective for characterizing this boronic acid derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR (400 MHz, CDCl₃) identifies aromatic protons and tert-butyl groups (e.g., δ 1.45–1.57 ppm for tert-butyl) .
    • 11B NMR confirms boronic acid integrity (δ ~30 ppm for B-OH) .
  • Mass Spectrometry (MS):
    • ES-LCMS (e.g., m/z 549 [M+1]) verifies molecular weight .
  • Infrared (IR) Spectroscopy:
    • Peaks at ~1680 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (B-OH) .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The ortho-fluorine group:

  • Enhances electron-withdrawing effects , increasing boronic acid’s electrophilicity and accelerating transmetallation in Suzuki reactions.
  • Stabilizes intermediates via hydrogen bonding with the palladium catalyst .
    Experimental Validation:
  • Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring).

Q. What are the critical storage conditions to ensure long-term stability?

Methodological Answer:

  • Store at 0–6°C under inert gas (N₂/Ar) to prevent hydrolysis of the boronic acid group .
  • Use desiccants (e.g., silica gel) to avoid moisture absorption.
  • Confirm stability via periodic 11B NMR to detect boroxine formation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the structural and electronic properties of this compound?

Methodological Answer:

  • Perform Density Functional Theory (DFT) calculations (e.g., using SPARTAN’14 ) to:
    • Model geometry-optimized structures (bond angles, dihedral angles).
    • Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Compare computed IR/Raman spectra with experimental data to validate accuracy .

Q. How does fluorine substitution affect the acidity (pKa) of the boronic acid group?

Methodological Answer:

  • Determine pKa via 11B NMR titration in phosphate buffer (pH 2–12):
    • Monitor chemical shift changes in B-OH protons.
    • Fluorine’s electron-withdrawing effect lowers pKa (~6.8 for 2-fluorophenyl analogs vs. ~8.5 for non-fluorinated) .
  • Validate using potentiometric titration with a glass electrode .

Q. What strategies resolve contradictions in reported pKa values for fluorinated boronic acids?

Methodological Answer:

  • Standardize measurement conditions (solvent, ionic strength, temperature).
  • Use linear regression models correlating 11B NMR chemical shifts with pKa (R² > 0.95 in prior studies) .
  • Cross-validate with ab initio calculations (e.g., COSMO-RS solvation models) .

Q. How can tautomeric equilibria between boronic acid and boroxine forms impact catalytic applications?

Methodological Answer:

  • Characterize tautomerism using X-ray crystallography or dynamic NMR .
  • In aqueous media, boronic acid dominates; in anhydrous conditions, boroxine forms.
  • Adjust solvent polarity (e.g., DMSO vs. THF) to control tautomeric states .

Q. What experimental parameters optimize this compound’s use in hydroxyl group functionalization?

Methodological Answer:

  • pH Control: Work in mildly acidic conditions (pH 5–6) to balance boronic acid activation and stability .
  • Catalyst Screening: Test Pd(OAc)₂, PdCl₂, or NiCl₂ for cross-coupling efficiency.
  • Substrate Scope: Evaluate steric effects using bulky tert-butylcarbamoyl groups in diastereoselective reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.